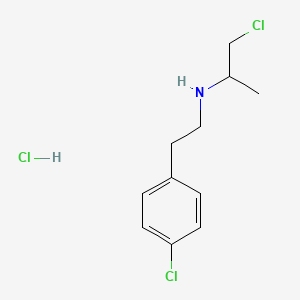
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride is a chemical compound with the molecular formula C11H15Cl2N·HCl It is characterized by the presence of a chloro group attached to a phenethylamine backbone
準備方法
The synthesis of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenethylamine and 1-chloropropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Synthetic Routes: The synthetic route may involve the chlorination of the amine group followed by the introduction of the phenethyl group. This can be achieved through nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
科学的研究の応用
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenethylamine backbone allows for interactions with neurotransmitter systems, potentially affecting signal transduction pathways.
類似化合物との比較
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride can be compared with other similar compounds, such as:
2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride: This compound has a similar structure but differs in the position of the chloro group. It may exhibit different reactivity and biological activity.
4-Chloro-N-(2-chlorophenethyl)propan-2-amine Hydrochloride: The position of the chloro groups on the phenethylamine backbone can influence the compound’s properties and applications.
N-(4-Chlorophenethyl)propan-2-amine Hydrochloride: The absence of the chloro group on the amine can lead to differences in chemical reactivity and biological interactions.
特性
分子式 |
C11H16Cl3N |
|---|---|
分子量 |
268.6 g/mol |
IUPAC名 |
1-chloro-N-[2-(4-chlorophenyl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-9(8-12)14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H |
InChIキー |
RVBZDYJNSNRJGO-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)NCCC1=CC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


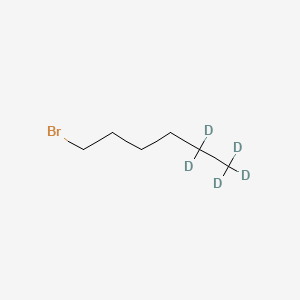

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
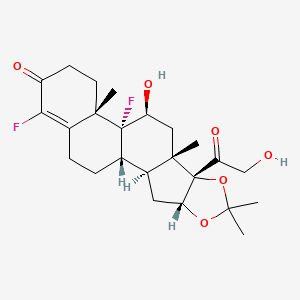
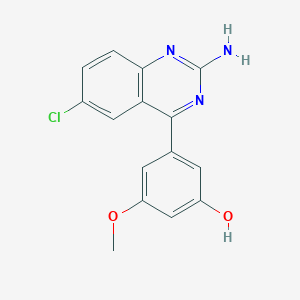

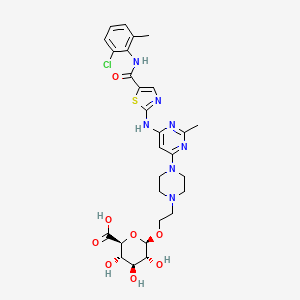


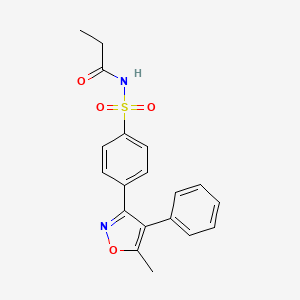
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)

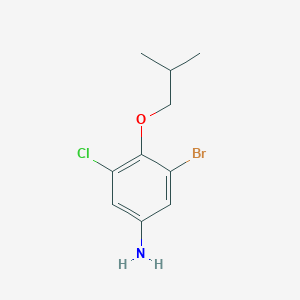
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
